Cecropin B (trifluoroacetate salt)

説明

BenchChem offers high-quality Cecropin B (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cecropin B (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C178H303F3N52O43S |

|---|---|

分子量 |

3949 g/mol |

IUPAC名 |

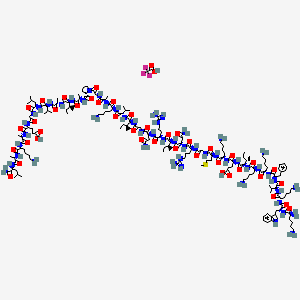

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C176H302N52O41S.C2HF3O2/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110;3-2(4,5)1(6)7/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193);(H,6,7)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-;/m0./s1 |

InChIキー |

VWTUEJAIDBXHIK-JAGWGCJLSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

Structure and Amphipathic Alpha-Helical Properties of Cecropin B Peptide

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cecropin B, a cationic antimicrobial peptide (AMP) originally isolated from the giant silk moth (Hyalophora cecropia), represents a paradigm of amphipathic

Structural Biochemistry

The efficacy of Cecropin B is encoded directly in its primary sequence, which dictates its folding behavior in membrane-mimetic environments.

1.1 Primary Sequence and Domain Architecture

Sequence (35 residues): H-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Ala-Ile-Ala-Val-Leu-Gly-Glu-Ala-Lys-Ala-Leu-NH2

Structural Domains:

-

N-Terminal Helix (Residues 1–21): Highly cationic and amphipathic. This domain drives the initial electrostatic attraction to negatively charged bacterial membranes (LPS/Lipoteichoic acid).

-

Flexible Hinge (Residues 22–24): A Gly-Pro-Ala region that introduces a "kink," allowing the peptide to orient itself flexibly within the lipid bilayer.

-

C-Terminal Helix (Residues 25–35): Predominantly hydrophobic.[1] This tail anchors the peptide into the hydrophobic core of the membrane, stabilizing the pore.

1.2 Physicochemical Properties

The following parameters are critical for quality control and formulation stability.

| Property | Value | biological Significance |

| Molecular Weight | ~3835 Da | Small enough for rapid diffusion; large enough for stable helix formation. |

| Net Charge (pH 7.0) | +7 | High cationicity ensures selectivity for anionic bacterial membranes over zwitterionic mammalian membranes. |

| Isoelectric Point (pI) | ~11.3 | Remains cationic in physiological and acidic tumor microenvironments. |

| Hydrophobicity | ~40% | Balances solubility in aqueous serum with affinity for lipid bilayers. |

| C-Terminal Modification | Amidation (-NH2) | Essential for full biological activity; prevents charge repulsion at the C-terminus. |

Mechanism of Action: The Lytic Transition

Cecropin B does not rely on a single receptor. Instead, it follows a concentration-dependent phase transition from surface adsorption to transmembrane insertion.

2.1 The "Carpet" to "Toroidal Pore" Model

-

Electrostatic Recruitment: The cationic N-terminus binds to anionic phospholipid headgroups.

-

Carpet Formation: Peptides align parallel to the membrane surface.[2] This induces surface tension and membrane thinning.[3]

-

Critical Threshold: Once a local concentration threshold is reached, the strain forces the peptides to reorient perpendicular to the membrane.

-

Toroidal Pore Formation: The peptides insert, bending the lipid monolayer continuously with the pore lining. The pore is lined by both peptide and lipid headgroups.[2][4]

2.2 Visualization of Signaling/Mechanism

Figure 1: The stepwise transition of Cecropin B from surface binding (Carpet model) to membrane rupture (Toroidal Pore).

Biophysical Characterization

To validate the structural integrity of synthesized Cecropin B, Circular Dichroism (CD) is the gold standard.

-

Aqueous Buffer: The peptide exhibits a Random Coil conformation (Minimum at ~198 nm). This unstructured state is crucial for solubility in the bloodstream.

-

Membrane Mimetic (e.g., TFE, SDS, Liposomes): The peptide folds into an Alpha-Helix .

-

Signature: Double minima at 208 nm and 222 nm .

-

Ratio: The ratio of

indicates the packing of the helices (monomeric vs. coiled-coil).

-

Experimental Protocols (Self-Validating)

4.1 Solid-Phase Peptide Synthesis (SPPS) & Purification

Objective: Produce >95% pure Cecropin B with correct C-terminal amidation.

Protocol:

-

Resin Selection: Use Rink Amide MBHA resin .[5] Self-Validation: This resin naturally yields a C-terminal amide upon cleavage, ensuring biological activity.

-

Coupling: Fmoc-chemistry using HBTU/DIPEA.

-

Checkpoint: Perform a Kaiser test (ninhydrin) after every coupling step. Blue = incomplete coupling (repeat step); Yellow = complete.

-

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Purification: RP-HPLC on a C18 column.

-

Gradient: 10–60% Acetonitrile in water (with 0.1% TFA).

-

Validation: Mass Spectrometry (ESI-MS) must show a peak at [M+H]+ ≈ 3836.8.

-

4.2 Workflow Visualization

Figure 2: Iterative synthesis workflow with integrated Kaiser test checkpoints for quality assurance.

4.3 Minimum Inhibitory Concentration (MIC) Assay

Objective: Quantify antibacterial potency.

-

Preparation: Dilute peptide in 0.01% acetic acid/0.2% BSA (prevents sticking to plastic).

-

Inoculum: E. coli (ATCC 25922) diluted to

CFU/mL in Mueller-Hinton Broth. -

Plate Setup: 96-well polypropylene plate (polystyrene binds cationic peptides).

-

Incubation: 18–24 hours at 37°C.

-

Readout: OD600.

-

Self-Validation: Include a "Sterility Control" (broth only) and "Growth Control" (bacteria only). If Sterility shows growth or Growth shows inhibition, the assay is void.

-

Therapeutic Engineering & Applications

Recent research highlights Cecropin B's potential beyond simple antibacterials.[6]

-

Anticancer Activity: Cecropin B exhibits selective cytotoxicity against bladder and gastric carcinoma cells.[7] The mechanism involves targeting the exposed phosphatidylserine on the outer leaflet of cancer cell membranes, a feature absent in normal mammalian cells.

-

Peptide Hybrids: To increase stability, hybrids such as Cecropin A-Melittin (CAM) have been engineered. These retain the lytic activity of Melittin but utilize the specificity domain of Cecropin to reduce hemolysis.

References

-

Structure and Activity: Moore, A. J., et al. "Antimicrobial activity of cecropins." Journal of Peptide Science.

-

Mechanism of Action: Gazit, E., et al. "Mode of action of the antibacterial cecropin B2: a spectrofluorometric study." Biochemistry.

-

Anticancer Properties: Suttmann, H., et al. "Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells."[7] BMC Urology.

-

NMR Structure: Holak, T. A., et al.[8] "The solution conformation of the antibacterial peptide cecropin A: a nuclear magnetic resonance study." Biochemistry.

-

Synthesis Protocols: Merrifield, R. B. "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR [mdpi.com]

- 3. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iomcworld.com [iomcworld.com]

- 8. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of Cecropin B in Disrupting Mitochondrial Membranes in Cancer Cells

Executive Summary

Cecropin B (CecB), a cationic antimicrobial peptide (AMP) originally isolated from Hyalophora cecropia, has emerged as a potent anticancer agent.[1][2] Unlike traditional chemotherapeutics that rely on dividing cell interference, CecB utilizes a membranolytic mechanism that exploits the fundamental electrostatic differences between cancerous and normal cells.

This guide details the specific role of CecB in mitochondrial membrane disruption —a "second-hit" mechanism that follows surface membrane permeabilization. We will explore the structural basis of this selectivity, the signaling cascade leading to apoptosis, and provide validated protocols for quantifying these effects in a research setting.

Structural & Mechanistic Architecture

The Amphipathic "Selectivity Filter"

Cecropin B is a 35-amino acid peptide defined by its cationic, amphipathic

-

Cancer Cells (Anionic Target): Cancer cell membranes are characterized by a high net negative charge due to the externalization of phosphatidylserine (PS) and the overexpression of O-glycosylated mucins. CecB is electrostatically attracted to this surface.[3]

-

Normal Cells (Zwitterionic Neutrality): Healthy mammalian cell membranes are largely zwitterionic (neutral), composed primarily of phosphatidylcholine and sphingomyelin, effectively repelling the cationic peptide.

The Dual-Action Mechanism

Once bound, CecB operates via two distinct kinetic phases:

-

Surface Poration: Formation of transmembrane pores (toroidal or carpet model) causing immediate ion leakage and necrosis.

-

Mitochondrial Translocation: A sub-population of peptides translocates into the cytoplasm, specifically targeting the mitochondrial outer membrane (MOM). This intracellular attack triggers the intrinsic apoptotic pathway, acting as a "fail-safe" if surface disruption is incomplete.

The Mitochondrial Disruption Cascade (The "Kill Switch")

The mitochondrial effect is not merely collateral damage; it is a specific sequence of bioenergetic failures.

-

MOM Permeabilization: CecB inserts into the mitochondrial outer membrane, neutralizing the proton gradient.

-

Collapse: The electrochemical potential (

-

ROS Generation: Electron transport chain decoupling leads to a surge in Reactive Oxygen Species (ROS).

-

Cytochrome c Release: Pore formation allows Cytochrome c to escape into the cytosol, activating the apoptosome (Apaf-1 + Caspase-9).

Visualization: Cecropin B Signaling Pathway

The following diagram illustrates the mechanistic flow from binding to apoptosis.

Caption: Mechanistic pathway of Cecropin B inducing mitochondrial dysfunction and subsequent apoptosis in cancer cells.[3][4][5]

Quantitative Efficacy Data

The following table summarizes key quantitative findings regarding Cecropin B's efficacy across various cancer lines, highlighting the concentration windows required for mitochondrial involvement.

| Cancer Type | Cell Line | IC50 / Effective Conc.[5] | Key Mitochondrial Observation | Source |

| Bladder | 486P, RT4, 647V | ~212 µg/mL (IC50) | Direct lysis + Apoptosis induction | Suttmann et al. [1] |

| Hepatocellular | BEL-7402 | 100 µM | 10.9% Apoptosis rate (72h); Fas/FasL upregulation | Zhu et al.[6][7] [2] |

| Breast | MDA-MB-231 | 120 µM | ~33% Cytostasis; Significant membrane disruption | Matei et al. [3] |

| Breast | 4T1 (Murine) | 2 µg/mL | 9% Apoptosis (4h); Caspase-3 upregulation | Zang et al. [4] |

Experimental Validation Protocols

To rigorously validate Cecropin B's mitochondrial mechanism, researchers must move beyond simple viability assays (MTT) and employ specific mitochondrial probes.

Protocol A: Mitochondrial Membrane Potential Analysis ( )

Objective: Quantify the collapse of the mitochondrial electrochemical gradient using JC-1 dye.

Principle: JC-1 forms red aggregates in healthy, polarized mitochondria. Upon depolarization (CecB attack), it remains a green monomer. A shift from Red

Materials:

-

Cancer Cell Line (e.g., HepG2 or T24)

-

Cecropin B (HPLC purified, >95%)

-

JC-1 Stain Kit

-

Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)

-

Flow Cytometer (488nm excitation)

Workflow:

-

Seeding: Plate

cells/well in 6-well plates. Incubate 24h. -

Treatment:

-

Vehicle Control: PBS

-

Positive Control: 50 µM CCCP (30 min)

-

Experimental: Cecropin B (Titration: 25, 50, 100, 200 µg/mL) for 4h, 12h, 24h.

-

-

Staining:

-

Wash cells 2x with PBS.

-

Add JC-1 working solution (final conc. 2 µM).

-

Incubate 20 min at 37°C in dark.

-

-

Acquisition:

-

Resuspend in FACS buffer.

-

Measure fluorescence:

-

FL2 (Red): Healthy aggregates (~590 nm).

-

FL1 (Green): Depolarized monomers (~529 nm).

-

-

-

Analysis: Calculate the Ratio of Red/Green. A decrease in this ratio confirms mitochondrial disruption.

Protocol B: ROS Generation Assay

Objective: Confirm that mitochondrial damage leads to oxidative stress.

-

Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

Treatment: Treat cells with CecB (IC50 concentration) for 1-4 hours.

-

Incubation: Add 10 µM DCFH-DA for 30 min.

-

Detection: Flow cytometry or Fluorescence Microscopy (Ex/Em: 485/535 nm).

-

Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM) to block ROS; if CecB toxicity persists, the mechanism involves direct lysis rather than just oxidative stress.

Visualization: Experimental Workflow

This diagram outlines the decision tree for validating the mechanism.

Caption: Experimental decision tree to distinguish between mitochondrial apoptosis and direct necrotic lysis.

Therapeutic Implications & Challenges[9]

While the in vitro efficacy of Cecropin B is robust, translating this to clinical applications requires addressing specific challenges:

-

Serum Stability: Natural CecB is susceptible to proteolytic degradation by serum proteases.

-

Solution: Use of D-amino acid enantiomers or encapsulation in liposomes.

-

-

Delivery: Systemic injection often leads to rapid clearance.

-

Strategy: Intratumoral injection or nanoparticle conjugation (e.g., gold nanoparticles) has shown better retention and efficacy in murine models [4].

-

-

Resistance: Unlike chemotherapy, the membranolytic mechanism makes it difficult for cancer cells to develop resistance via efflux pumps (MDR), as the target is the physical membrane structure itself.

References

-

Suttmann, H., et al. (2008).[8] Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells.[1][3][4][9][5][8] BMC Urology, 8:5. Link

-

Zhu, H.F., et al. (2010). Apoptosis-inducing activity of the antimicrobial peptide cecropin of Musca domestica in human hepatocellular carcinoma cell line BEL-7402 and the possible mechanism.[6][9][7][10] Acta Biochimica et Biophysica Sinica, 42(4), 259-265. Link

-

Matei, I., et al. (2015). The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines.[10] Journal of Biosciences and Medicines, 3, 1-9. Link

-

Zang, G., et al. (2013).[1] Preventing Breast Cancer Growth by Cationic Cecropin B. Biology Systems, 2:112.[1] Link

-

Wu, C., et al. (2015). Cecropin-P17, an analog of Cecropin B, inhibits human hepatocellular carcinoma cell HepG-2 proliferation via regulation of ROS, Caspase, Bax, and Bcl-2. Journal of Peptide Science, 21(8), 661–668. Link

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. Structure and function of a custom anticancer peptide, CB1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iomcworld.com [iomcworld.com]

- 4. Oncology Letters [spandidos-publications.com]

- 5. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crdd.osdd.net [crdd.osdd.net]

- 7. Apoptosis-inducing activity of the antimicrobial peptide cecropin of Musca domestica in human hepatocellular carcinoma cell line BEL-7402 and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]

Methodological & Application

Application Note: Optimized Reconstitution and Handling of Cecropin B Trifluoroacetate Salt

Abstract & Scientific Context

Cecropin B is a potent cationic antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth (Hyalophora cecropia). It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria by disrupting cell membranes via pore formation.

Synthetic Cecropin B is typically supplied as a Trifluoroacetate (TFA) salt .[1][2][3] This is a byproduct of solid-phase peptide synthesis (SPPS) and Reverse-Phase HPLC purification. While the TFA counterion stabilizes the peptide during lyophilization, it introduces specific challenges:

-

Acidity: Dissolving TFA salts in unbuffered sterile water creates a significantly acidic solution (pH 2.0–3.0), which can be cytotoxic in cell culture assays if not properly buffered upon dilution.

-

Net Peptide Content (NPC): The gross weight of the powder includes the peptide, the TFA counterions, and residual water. Ignoring NPC leads to significant dosing errors.

-

Adsorption: As an amphipathic helix, Cecropin B has hydrophobic domains that can adhere to standard plasticware, reducing effective concentration.

This guide provides a rigorous, self-validating protocol for reconstituting Cecropin B TFA salt in sterile water, ensuring maximum recovery, stability, and experimental reproducibility.

Pre-Protocol Considerations (The "Expertise" Pillar)

Material Selection

-

Vessels: Use LoBind® (low protein binding) polypropylene tubes. Standard microcentrifuge tubes can result in 5–20% peptide loss due to adsorption of the hydrophobic C-terminal helix.

-

Solvent: Sterile Water for Injection (WFI) or Nuclease-free water. Ensure endotoxin levels are <0.05 EU/mL if used for cell culture.

-

Handling: Wear powder-free nitrile gloves. Cecropin B contains Methionine (Met11) and Tryptophan (Trp2) , rendering it susceptible to oxidation. Minimize exposure to air.[4][5][6][7][8]

The "Net Peptide Content" (NPC) Critical Factor

Do not assume 1 mg of powder = 1 mg of peptide. Synthetic peptides are lyophilized salts. The "Gross Weight" is the sum of the peptide, counterions (TFA), and bound water.

-

Typical NPC: 60% – 80%.

-

Consequence: If you weigh 1 mg of powder (Gross) and dissolve in 1 mL water, your actual concentration might be only 0.7 mg/mL.

Visualizing the Challenge

The following diagrams illustrate the composition of the lyophilized salt and the reconstitution workflow.

Caption: Figure 1. Left: Composition of the lyophilized solid showing why gravimetric weighing is insufficient. Right: Optimized workflow for reconstitution ensuring solubility and concentration verification.

Detailed Protocol

Step 1: Calculation of Solvent Volume

Objective: Achieve a precise molar concentration based on the active peptide moiety.

-

Consult the Certificate of Analysis (CoA): Locate the value for Net Peptide Content (NPC) or Peptide Content % . If unavailable, estimate at 70% (0.7).

-

Formula:

-

Example:

-

Gross Weight: 2.0 mg

-

NPC from CoA: 75%

-

Target Stock: 2.0 mg/mL

-

Step 2: Reconstitution in Sterile Water

Objective: Solubilize the peptide without inducing aggregation or degradation.

-

Equilibration: Allow the peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

-

Addition: Add the calculated volume of Sterile Water .

-

Note on pH: The resulting solution will be acidic (pH ~3.0) due to TFA dissociation. This acidity actually stabilizes the peptide against oxidation and proteolysis during storage. Do not neutralize the stock solution unless it is for immediate use in a pH-sensitive assay.

-

-

Mixing:

-

Gently tap the vial.

-

Vortex briefly (5–10 seconds) at medium speed.

-

Cecropin B is highly cationic (+7 charge) and generally dissolves well in water.

-

-

Troubleshooting (If particles persist):

-

Sonicate in a water bath for 1–2 minutes. Avoid heat generation.[6]

-

If still insoluble (rare for Cecropin B), add 0.1% Acetic Acid dropwise.

-

Step 3: Quality Control (Self-Validation)

Objective: Verify the actual concentration using UV spectrophotometry. Cecropin B contains Tryptophan (Trp) and Phenylalanine (Phe) , allowing for A280 quantification.

-

Extinction Coefficient (

): -

Measurement:

-

Dilute a small aliquot (e.g., 1:10) in water.

-

Measure Absorbance at 280 nm using a NanoDrop or quartz cuvette.

-

Calculate Concentration:

.

-

Step 4: Aliquoting and Storage

Objective: Prevent freeze-thaw degradation.[4][5][6][7][8]

-

Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 20–50

) using LoBind tubes. -

Inert Gas Overlay (Optional but Recommended): Gently blow Nitrogen or Argon gas into the vial headspace before closing to protect Methionine residues from oxidation.

-

Freezing: Flash freeze in liquid nitrogen or dry ice/ethanol if possible.

-

Storage:

-

-80°C: Stable for >6 months (Recommended).

-

-20°C: Stable for 1–3 months.

-

4°C: Unstable. Use within 24–48 hours.

-

Quantitative Data Summary

| Parameter | Specification / Guideline | Reason |

| Solvent | Sterile Water (Type I) | Universal solvent; acidic pH of TFA salt stabilizes stock. |

| Solubility Limit | > 2 mg/mL | High positive charge (+7) ensures good aqueous solubility. |

| pH of Stock | ~3.0 (Acidic) | Result of TFA counterion dissociation. |

| Stability (-80°C) | > 6 Months | Low temp prevents hydrolysis and oxidation.[4] |

| Stability (RT) | < 24 Hours | Susceptible to proteases and oxidation (Met/Trp). |

| Plasticware | Low-Binding Polypropylene | Prevents adsorption of hydrophobic C-terminal helix. |

Critical Application Note: Toxicity & Cell Culture

Warning: The TFA counterion is cytotoxic at high concentrations. When using this stock for cell culture (MIC assays, cytotoxicity studies):

-

Dilution Factor: Ensure the final dilution of the stock into culture media is at least 1:200 to 1:1000.

-

Buffering: The culture media (e.g., DMEM, RPMI) usually has sufficient buffering capacity (Bicarbonate/HEPES) to neutralize the trace acidity of the stock.

-

TFA Removal: If the assay is extremely sensitive (e.g., metabolic assays on stem cells), consider using Cecropin B Acetate Salt or performing a TFA-to-Acetate exchange using a desalting column, though this lowers yield.

References

-

GenScript. Cecropin B Peptide Properties and Handling. Available at: [Link]

- Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism 277.5 (1999): E779-E783. (Context on TFA toxicity).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Peptide Storage | Regentide [regentide.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. peptide.com [peptide.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. genscript.com [genscript.com]

- 9. Cecropin - Wikipedia [en.wikipedia.org]

- 10. genscript.com [genscript.com]

Application Notes and Protocols: Preparation of Cecropin B Stock Solutions for Cell Culture Experiments

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cecropin B and Proper Solubilization

Cecropin B is a potent, cationic antimicrobial peptide (AMP) originally identified in the Cecropia moth, Hyalophora cecropia.[1] As a key component of the innate immune system in many insects, it exhibits broad-spectrum activity, particularly against Gram-negative bacteria.[1][2] Structurally, Cecropin B is a linear, α-helical peptide, typically 35-37 amino acids long, which lacks cysteine residues.[2] Its efficacy stems from its ability to disrupt the integrity of microbial cell membranes, a mechanism that is less prone to the development of resistance compared to conventional antibiotics.[2]

The peptide's cationic nature facilitates an initial electrostatic attraction to negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS).[2] Following this binding, the amphipathic α-helical structure of Cecropin B inserts into the lipid bilayer, leading to the formation of transmembrane pores or channels.[2][3] This permeabilization causes a loss of ion homeostasis and leakage of essential cytoplasmic contents, ultimately resulting in cell lysis and death.[1][2]

Given its potent biological activity, the precise and reliable preparation of Cecropin B solutions is paramount for reproducible experimental outcomes in cell culture. Improper handling, solubilization, or storage can lead to peptide degradation, aggregation, or loss of activity, compromising the integrity of research findings. This guide provides a comprehensive, field-proven methodology for the preparation, storage, and quality control of Cecropin B stock solutions, ensuring optimal performance in your cell culture applications.

Caption: Mechanism of Cecropin B-induced bacterial cell lysis.

Foundational Principles: Solvent Selection and Handling

The successful reconstitution of lyophilized Cecropin B hinges on understanding its physicochemical properties. As a cationic peptide, its solubility is highly dependent on pH.

Solvent Selection Rationale: The choice of solvent is the most critical step. A "trial-and-error" approach on a small aliquot is always recommended before dissolving the entire sample.[4]

| Solvent | Suitability & Rationale | Use Case |

| Sterile, Deionized Water | Primary Choice. Cecropin B is generally water-soluble. Using high-purity, sterile water prevents contamination and the introduction of interfering ions.[2][5] | For initial solubility testing and preparation of stock solutions for most cell culture applications. |

| Sterile, Dilute Acetic Acid (e.g., 0.01% - 10%) | Excellent for Basic Peptides. Cecropin B has a net positive charge. A slightly acidic environment (pH < 7) ensures the amino groups are protonated, enhancing solubility and preventing aggregation.[2][6][7] | Recommended if solubility in pure water is poor or if aggregation is observed. The acid is volatile and can be removed by lyophilization if necessary.[4] |

| Dimethyl Sulfoxide (DMSO) | For Highly Hydrophobic Peptides. While effective, DMSO can be toxic to some cell lines, even at low concentrations.[8] It is also difficult to remove. | Use as a last resort. If used, prepare a high-concentration stock in pure DMSO and then slowly dilute with aqueous buffer or media to the working concentration.[8][9] |

Detailed Protocol: Preparation of a 1 mM Cecropin B Stock Solution

This protocol provides a step-by-step methodology for reconstituting lyophilized Cecropin B to create a validated, high-concentration stock solution.

Required Materials

-

Lyophilized Cecropin B peptide vial

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, deionized water (cell culture grade) or sterile 0.01% acetic acid solution

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer and/or benchtop sonicator

-

Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane)

-

Sterile syringe

Pre-Reconstitution Steps

-

Equilibrate Vial: Before opening, allow the lyophilized peptide vial to warm to room temperature for at least 20-30 minutes.[9] This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise peptide stability.[10]

-

Brief Centrifugation: Gently centrifuge the vial to ensure the entire lyophilized powder is collected at the bottom.

-

Sterile Workspace: Perform all reconstitution steps in a laminar flow hood or a designated clean area to prevent microbial contamination.[11][12]

Reconstitution Workflow

-

Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mM). The molecular weight (MW) of Cecropin B is required for this calculation (typically ~3.8-4.0 kDa; always confirm from the manufacturer's data sheet).

Formula: Volume (µL) = (Mass of peptide (mg) / MW of peptide ( g/mol )) * 1,000,000

Example: For 1 mg of Cecropin B (MW ≈ 3850 g/mol ) to make a 1 mM stock: Volume (µL) = (1 mg / 3850 g/mol ) * 1,000,000 = 259.7 µL

-

Add Solvent: Using a sterile pipette, gently add the calculated volume of sterile water or 0.01% acetic acid to the vial.[5] Direct the solvent down the side of the vial rather than directly onto the peptide powder to facilitate gentle dissolution.[9]

-

Dissolve Peptide: Mix the solution by gently vortexing or by repeatedly inverting the vial. Avoid vigorous shaking , which can cause aggregation.[9] If the peptide does not dissolve readily, sonicate the solution in a water bath for 5-10 minutes.[10]

-

Visual Inspection: Ensure the solution is clear and free of any particulate matter. Complete dissolution is crucial for accurate downstream dilutions.[11]

-

Sterile Filtration: To ensure the stock solution is free from any potential bacterial contamination, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.[4][13] This step is mandatory for all cell culture applications.

-

Aliquot for Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[14] Aliquoting is essential to avoid repeated freeze-thaw cycles, which degrade the peptide.[6]

Caption: Workflow for preparing Cecropin B stock solutions.

Storage and Stability: Preserving Peptide Integrity

Proper storage is non-negotiable for maintaining the biological activity of Cecropin B.

| Form | Temperature | Duration | Rationale & Key Considerations |

| Lyophilized Powder | -20°C to -80°C | >1 Year | The most stable form. Store in a desiccator to protect from moisture.[6][8] Peptides containing residues like Met, Cys, or Trp are prone to oxidation and should be stored under an inert gas if possible.[4] |

| Stock Solution (Aliquoted) | -20°C | ~1 Month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[13][14] |

| Stock Solution (Aliquoted) | -80°C | ~6 Months | Recommended for long-term storage. Minimizes degradation and ensures maximum stability.[6][13] |

Protocol: Preparing Working Solutions for Cell Culture

Never add the high-concentration stock solution directly to your cell culture vessel. Always prepare an intermediate dilution in your culture medium.

-

Thaw Stock Aliquot: Thaw a single aliquot of the Cecropin B stock solution rapidly at room temperature or on ice.

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your experiment. Formula: V1 * C1 = V2 * C2 (V1=Volume of stock, C1=Concentration of stock, V2=Final volume, C2=Final concentration)

-

Prepare Working Solution: Add the calculated volume of the stock solution to a sufficient volume of pre-warmed, complete cell culture medium. Mix gently by pipetting.

-

Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the final working concentration of Cecropin B.

Example Working Concentrations:

| Application | Cell Type | Typical Concentration Range | Reference |

|---|---|---|---|

| Antibacterial Assay (MIC) | Gram-negative bacteria (e.g., E. coli) | 2 - 16 µg/mL | [2] |

| Cytotoxicity Assay | Mammalian tumor cells (e.g., MDA-MB-231) | 60 - 120 µM | [3] |

| Anti-inflammatory Assay | Macrophages (e.g., RAW 264.7) | Varies (Test dose-response) |[15] |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Peptide fails to dissolve in water. | High hydrophobicity or tendency to aggregate. | Use a small amount of 0.01% - 10% acetic acid.[7][8] Gentle sonication can also help break up aggregates.[10] |

| Precipitation occurs when diluting stock in culture medium. | The stock solution concentration is too high, or the buffer/medium composition causes the peptide to crash out of solution. | Prepare a more dilute intermediate stock solution in the same initial solvent before the final dilution into the culture medium. Ensure gentle but thorough mixing. |

| Inconsistent experimental results. | Peptide degradation due to improper storage (e.g., repeated freeze-thaw cycles) or contamination. | Always use fresh aliquots for each experiment. Ensure stock solutions were properly filter-sterilized. Prepare new stock solutions from lyophilized powder if degradation is suspected.[14] |

References

-

Anghel, R., Jitaru, D., Badescu, L., Ciocoiu, M., & Badescu, M. (2014). The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines. Journal of Biomedical Science and Engineering, 7, 504-515. Retrieved from [Link]

-

Lee, J. H., Kim, I. W., Kim, M. A., & Lee, J. H. (2018). A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. PeerJ, 6, e5386. Retrieved from [Link]

- Srisailam, S., et al. (2000). Conformational study of a custom antibacterial peptide cecropin B1: implications of the lytic activity. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1479(1-2), 275-285.

- Hussain, A., et al. (2024).

- Li, H., et al. (2022). Mechanisms of Action of the Antimicrobial Peptide Cecropin in the Killing of Candida albicans. Journal of Fungi, 8(10), 1064.

-

Wikipedia. (n.d.). Cecropin. Wikipedia. Retrieved from [Link]

-

GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. Retrieved from [Link]

-

Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. JPT. Retrieved from [Link]

-

Activotec. (n.d.). Peptide Storage and Solubilization. Activotec. Retrieved from [Link]

-

Lyophilized-Peptides.com. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. Retrieved from [Link]

-

Particle Peptides. (n.d.). Peptide Calculator. Particle Peptides. Retrieved from [Link]

Sources

- 1. Cecropin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]

- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]

- 8. genscript.com [genscript.com]

- 9. verifiedpeptides.com [verifiedpeptides.com]

- 10. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]

- 11. jpt.com [jpt.com]

- 12. particlepeptides.com [particlepeptides.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Evaluation of Cecropin B Cytotoxicity in Mammalian Fibroblasts: A Dual-Assay Protocol (WST-8 & LDH)

Abstract & Strategic Rationale

Cecropin B (CecB) is a potent cationic antimicrobial peptide (AMP) that exhibits broad-spectrum activity against Gram-negative bacteria and selective cytotoxicity against certain cancer lines. However, its clinical translation hinges on the Therapeutic Index (TI) —the ratio of the toxic dose to the therapeutic dose.

This protocol details the assessment of CecB cytotoxicity in mammalian fibroblasts (e.g., NIH/3T3 or HFF-1). Unlike rigid standard operating procedures, this guide employs a Dual-Assay Strategy :

-

WST-8 (CCK-8) Assay: Measures mitochondrial dehydrogenase activity (metabolic viability). It is superior to MTT for peptides as it eliminates solubilization steps that can introduce variability.

-

LDH Release Assay: Measures membrane integrity. Since CecB’s primary mechanism is pore formation, detecting cytosolic enzyme leakage (Lactate Dehydrogenase) provides mechanistic validation of toxicity.

Key Insight: Fibroblast membranes are zwitterionic (neutral), unlike the anionic membranes of bacteria. Significant cytotoxicity in fibroblasts typically indicates non-specific hydrophobic interaction, a "red flag" for drug safety.

Experimental Workflow

The following diagram outlines the integrated workflow for peptide preparation, cell treatment, and dual-endpoint detection.

Caption: Integrated workflow for simultaneous assessment of metabolic viability (WST-8) and membrane integrity (LDH).

Materials & Reagents

Biological Materials[1][2][3][4][5][6]

-

Cell Line: NIH/3T3 (ATCC® CRL-1658™) or HFF-1 (Human Foreskin Fibroblasts).

-

Culture Medium: DMEM (High Glucose) + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep. Note: For the assay step, use Phenol Red-free DMEM if possible to reduce background interference in colorimetric readings.

Chemical Reagents[1][4][5][6][7][8][9]

-

Cecropin B: Synthetic, purity >95%.[1] (Sequence: KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL).

-

WST-8 Reagent: (e.g., Cell Counting Kit-8 / CCK-8).

-

LDH Assay Kit: (Cytotoxicity Detection Kit).

-

Positive Control (Lysis): Triton X-100 (0.1% solution).

-

Solvent: Sterile deionized water or PBS (pH 7.4).[2] Avoid DMSO if possible; CecB is highly soluble in aqueous buffers.

Detailed Protocol

Phase 1: Peptide Preparation (Critical for Reproducibility)

Peptides can aggregate or adhere to plastics.

-

Reconstitution: Dissolve lyophilized Cecropin B in sterile PBS to a master stock of 2 mM .

-

Expert Tip: Use Low-Binding tubes to prevent peptide loss.

-

-

Concentration Verification: Measure absorbance at A280 (if Tryptophan/Tyrosine present) or use a rapid BCA assay if the sequence lacks UV-absorbing residues (CecB has no Trp/Tyr, so use weight or quantitative amino acid analysis certificate).

-

Serial Dilution: Prepare 2X working solutions in serum-free media.

-

Target Final Concentrations: 0 (Vehicle), 1, 5, 10, 25, 50, 100, 200 µM.

-

Why Serum-Free? Serum proteases can degrade AMPs. If serum is required for cell health >12h, use heat-inactivated FBS and acknowledge potential IC50 shifts.

-

Phase 2: Cell Seeding

-

Harvest exponential phase NIH/3T3 fibroblasts.

-

Seed 5,000 - 8,000 cells/well in a 96-well flat-bottom plate (100 µL volume).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment and flattening.

-

Check: Confluency should be ~60-70% at time of treatment.

-

Phase 3: Treatment & Incubation

-

Aspirate old media carefully (do not dislodge cells).

-

Add 100 µL of the prepared Cecropin B dilutions (in fresh media) to respective wells.

-

Controls:

-

Negative Control (NC): Untreated cells (Media only).

-

Background Control (BC): Media only (no cells) – vital for subtracting baseline absorbance.

-

Positive Control (PC): Add 0.1% Triton X-100 (10 mins before end of assay) for 100% lysis (LDH max).

-

-

Incubate for 24 hours .

Phase 4: Dual Detection (Multiplexing)

To maximize data from one plate:

-

LDH Step: Carefully transfer 50 µL of supernatant from each well to a new clear 96-well plate.

-

Add 50 µL LDH Reaction Mix. Incubate 30 min in dark. Read Absorbance @ 490 nm.[3]

-

-

WST-8 Step: To the original plate (containing cells + remaining 50 µL media), add 50 µL fresh media + 10 µL WST-8 reagent.

-

Incubate 1-4 hours (until orange color develops). Read Absorbance @ 450 nm.

-

Data Analysis & Interpretation

Quantitative Formulas

| Metric | Formula | Interpretation |

| % Viability (WST-8) | Metabolic health. <70% is considered cytotoxic (ISO 10993-5). | |

| % Cytotoxicity (LDH) | Membrane rupture. High values indicate necrosis. |

Expected Results & Selectivity Index

Cecropin B is known for high selectivity.[4]

-

Fibroblasts (NIH/3T3): Expected IC50 > 100 µM (often >250 µM).

-

Bacteria (E. coli): MIC is typically 1–5 µM.

-

Selectivity Index (SI):

-

A viable drug candidate should have an SI > 10 (ideally > 50).

-

Mechanistic Visualization

The following diagram explains why Cecropin B spares fibroblasts.

Caption: Selectivity mechanism driven by membrane surface charge differences.

Expert Tips & Troubleshooting

-

The "Edge Effect": 96-well plates suffer from evaporation in outer wells.

-

Solution: Fill perimeter wells with sterile PBS and do not use them for data. Use the inner 60 wells.

-

-

Peptide Precipitation: At high concentrations (>100 µM), CecB may precipitate in high-salt media.

-

Check: Inspect wells under a microscope before adding WST-8. If crystals are visible, data is invalid.

-

-

Serum Interference: Some serum proteins bind AMPs, reducing effective concentration.

-

Validation: If IC50 is surprisingly high, repeat the assay in Opti-MEM (reduced serum) for 4 hours, then switch to full media.

-

References

-

Suttmann, H., et al. (2008). Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells. BMC Urology.

-

BenchChem. (2025).[3] Application Notes and Protocols for Cecropin B in Combating Multidrug-Resistant Bacteria.

-

Chen, H. M., et al. (1997).[5] Effects of the anti-bacterial peptide cecropin B and its analogs on liposomes, bacteria, and cancer cells. Biochimica et Biophysica Acta (BBA).

-

Zhu, K., et al. (2018). A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. PeerJ.

-

MedChemExpress. Peptide Solubility and Storage Guidelines.

Sources

Troubleshooting & Optimization

Why is my Cecropin B MIC value higher than reported literature values?

Topic:

Technical Support Center: Antimicrobial Peptide (AMP) Assays

User Query: "I am running MIC assays for Cecropin B against E. coli and P. aeruginosa. My results consistently show MICs >64 µg/mL, whereas literature often reports values <10 µg/mL. What is going wrong?"

Executive Summary

If your Cecropin B MIC values are significantly higher than literature reports, the discrepancy is likely due to protocol incompatibility . Standard clinical MIC protocols (CLSI/EUCAST) designed for small-molecule antibiotics (e.g., ciprofloxacin) are unsuitable for Antimicrobial Peptides (AMPs) without modification.

The three most common causes for artificially high AMP MICs are:

-

Adsorption: The peptide is binding to the plastic microplate instead of the bacteria.

-

Cation Interference: Standard media (Muller-Hinton) contains divalent cations (

, -

Inoculum Effect: AMPs are stoichiometric killers; standard bacterial loads may overwhelm the peptide concentration.

Part 1: Troubleshooting Guide (Root Cause Analysis)

Category 1: The "Plastic Trap" (Surface Adsorption)

Q: I am using standard sterile 96-well plates. Is that a problem? A: Yes. Cecropin B is a cationic, amphipathic peptide. It adheres rapidly and irreversibly to untreated polystyrene (PS) and tissue-culture treated surfaces via hydrophobic and electrostatic interactions. By the time you add bacteria, the effective concentration of free peptide in the well may be near zero.

-

The Fix: Use Polypropylene (PP) plates or Non-Binding Surface (NBS) polystyrene plates.

-

The Workaround: If you must use PS plates, coat the wells with 0.2% Bovine Serum Albumin (BSA) or use a diluent containing BSA (see Protocol below).

Category 2: The "Salt Shield" (Media Composition)

Q: I am using Cation-Adjusted Muller-Hinton Broth (CAMHB) as recommended by CLSI. Why is this bad for Cecropin?

A: CAMHB is supplemented with physiological levels of Calcium (

-

The Fix: Many literature values are generated in low-salt media (e.g., 10 mM Sodium Phosphate Buffer + 1% media) or standard MHB without cation adjustment. To reproduce literature data, you must match their specific buffer conditions.

-

Note: While low-salt media yields lower MICs, CAMHB results are more clinically relevant. You must decide if you want potency data (low salt) or physiological data (high salt).

Category 3: Peptide Handling & Stability

Q: My peptide was stored at -20°C. Could it be degraded? A: Cecropin B is susceptible to proteases.

-

Freeze-Thaw: Repeated freeze-thaw cycles degrade the peptide. Aliquot stocks immediately upon reconstitution.

-

Solvent: Did you dissolve the peptide in water or PBS? Cationic peptides can precipitate in high-salt buffers like PBS before even reaching the assay plate. Reconstitute in sterile distilled water or 0.01% Acetic Acid (to aid solubility and prevent adsorption to the stock tube).

Part 2: Visualization of Failure Modes

The following diagram illustrates the competitive landscape in a microplate well, showing why standard conditions lead to assay failure.

Caption: Figure 1: Competitive Binding Dynamics. In standard assays, Cecropin B is sequestered by plastic surfaces and blocked from bacterial binding by divalent cations, resulting in artificially high MIC values.

Part 3: Optimized Protocol (The "Hancock" Method)

This protocol is adapted from the Hancock Laboratory method, the gold standard for testing Cationic Antimicrobial Peptides (CAMPs).

Materials

-

Plate: 96-well Polypropylene (PP) microtiter plate (e.g., Corning Costar 3790).[1]

-

Media: Muller-Hinton Broth (MHB), non-cation adjusted .

-

Diluent: 0.01% Acetic Acid + 0.2% BSA (Sigma Fraction V).

Step-by-Step Procedure

-

Peptide Preparation:

-

Dissolve lyophilized Cecropin B in sterile deionized water to a 10X stock (e.g., 1280 µg/mL).

-

Perform serial dilutions in the Diluent (Acetic Acid/BSA), not in broth.[1]

-

-

Inoculum Preparation:

-

Grow bacteria to mid-log phase (OD600 ~ 0.5).

-

Dilute in MHB to reach 5 x 10⁵ CFU/mL .

-

-

Assay Setup:

-

Add 10 µL of 10X Peptide dilution to the well.

-

Add 90 µL of Bacterial Inoculum.

-

Final Volume: 100 µL.

-

Final Peptide Conc: 1X.

-

Final BSA Conc: ~0.02% (negligible effect on bacterial growth, sufficient to block plastic).

-

-

Incubation:

-

Incubate at 37°C for 18–24 hours.

-

Do not seal with parafilm (reduces oxygen); use a loose lid or breathable seal.

-

Part 4: Data & Literature Comparison

Use this table to benchmark your results against expected ranges based on assay conditions.

| Organism | Strain | Standard MIC (CAMHB) | Optimized MIC (Hancock/Low Salt) | Notes |

| E. coli | ATCC 25922 | > 64 µg/mL | 0.5 – 4.0 µg/mL | Highly sensitive to salt antagonism. |

| P. aeruginosa | ATCC 27853 | 32 – >128 µg/mL | 1.0 – 8.0 µg/mL | P. aeruginosa LPS modifications can resist AMPs; salt exacerbates this. |

| S. aureus | ATCC 29213 | > 128 µg/mL | 16 – 64 µg/mL | Cecropin B is generally less active against Gram-positives. |

Key Conversion: Cecropin B Molecular Weight ≈ 3835 Da.

-

1 µM ≈ 3.8 µg/mL.

-

Literature reporting 2.2 µM is equivalent to ~8.4 µg/mL .

Part 5: Troubleshooting Decision Tree

Caption: Figure 2: Diagnostic Logic Flow. Follow this path to identify the specific protocol deviation causing high MICs.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[4][5] Nature Protocols, 3(2), 163–175. Link

-

Giacometti, A., et al. (2000).[6] In vitro activity of cationic peptides alone and in combination with clinically used antimicrobial agents against Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 46(5), 807–810. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. Link

-

Hancock Laboratory. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. University of British Columbia. Link

Sources

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria [frontiersin.org]

Minimizing peptide aggregation during Cecropin B serial dilutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Cecropin B. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize peptide aggregation during serial dilutions and other experimental workflows. Our goal is to equip you with the scientific rationale behind best practices, ensuring the integrity and reproducibility of your results.

Understanding Cecropin B and its Aggregation Propensity

Cecropin B is a cationic antimicrobial peptide (AMP) with a potent, broad-spectrum activity against various pathogens.[1][2][3] Its structure, characterized by two α-helices, features an amphipathic N-terminus rich in basic amino acids and a hydrophobic C-terminus.[2][4] This amphiphilicity is crucial for its mechanism of action, which involves disrupting bacterial cell membranes.[2][5][6] However, these same physicochemical properties can also predispose Cecropin B to self-aggregation, particularly at high concentrations or under suboptimal solution conditions.[7]

Peptide aggregation can lead to a loss of therapeutic efficacy, altered pharmacokinetics, and potentially induce an unwanted immune response.[8][9] Therefore, careful handling and formulation are paramount.

Physicochemical Properties of Cecropin B

| Property | Value/Description | Significance for Aggregation |

| Molecular Weight | ~3.8 kDa[5][10][11] | Higher molecular weight peptides can sometimes have a greater tendency to aggregate. |

| Structure | Linear, α-helical peptide with no cysteine residues.[2][4] | The α-helical structure contributes to its amphipathic nature. |

| Net Charge (at pH 7) | Cationic (positively charged)[12][10] | Electrostatic interactions play a significant role in both peptide-membrane binding and peptide-peptide aggregation. |

| Isoelectric Point (pI) | High (basic) | At pH values near the pI, the net charge is minimal, which can increase the likelihood of aggregation due to reduced electrostatic repulsion. |

| Hydrophobicity | Contains a significant number of hydrophobic residues, particularly at the C-terminus.[12][6] | Hydrophobic interactions are a primary driving force for peptide aggregation. |

| Solubility | Generally soluble in water or dilute acids.[1][13] | Solubility can be influenced by pH, ionic strength, and the presence of counterions like TFA.[11][14] |

Frequently Asked Questions (FAQs)

Q1: My Cecropin B solution appears cloudy or has visible precipitates after reconstitution. What is happening?

A1: Cloudiness or precipitation is a strong indicator of peptide aggregation. This can occur for several reasons:

-

High Concentration: Reconstituting the peptide at a very high concentration can exceed its solubility limit and promote self-assembly.[8]

-

pH near the Isoelectric Point (pI): Cecropin B is a basic peptide. If the pH of your solvent is close to its pI, the peptide will have a neutral net charge, minimizing electrostatic repulsion and favoring aggregation.

-

Improper Dissolution Technique: Vigorous shaking or vortexing can introduce shear stress and air-liquid interfaces, which can denature the peptide and expose hydrophobic regions, leading to aggregation.[15]

-

Buffer Composition: The ionic strength and composition of your buffer can significantly impact solubility.

Q2: I performed serial dilutions of my Cecropin B stock, but the bioactivity is much lower than expected. Could aggregation be the cause?

A2: Yes, this is a classic sign of aggregation. When peptides aggregate, the effective monomer concentration available to interact with the target (e.g., bacterial cells) decreases, leading to an apparent loss of activity. Soluble aggregates may not be visible to the naked eye but can significantly impact your results.[16]

Q3: How does Trifluoroacetic Acid (TFA) from the synthesis/purification process affect my experiment?

A3: TFA is often used as a counterion during HPLC purification of synthetic peptides and is present in the lyophilized powder.[11][14] While TFA salts can enhance the solubility of peptides in aqueous solutions, residual TFA can lower the pH of your stock solution.[11][14] For sensitive cell-based assays, it's important to be aware of its presence, though for most standard in vitro assays, the levels are unlikely to cause interference.[11][14]

Troubleshooting Guide: Minimizing Cecropin B Aggregation During Serial Dilutions

This section provides a systematic approach to preparing and diluting Cecropin B to maintain its monomeric and active state.

Diagram: Factors Influencing Cecropin B Aggregation

Caption: Key intrinsic and extrinsic factors contributing to Cecropin B aggregation.

Step 1: Proper Reconstitution of Lyophilized Cecropin B

The initial reconstitution of the lyophilized peptide is a critical step.

Protocol: Reconstitution of Cecropin B

-

Pre-cool your solvent: Before opening the vial, bring it to room temperature to avoid condensation. Prepare your chosen solvent and cool it to 4°C.

-

Solvent Selection:

-

Primary Recommendation: Start with sterile, nuclease-free water.[13]

-

For difficult-to-dissolve peptides: A dilute acidic solution, such as 0.01% acetic acid or 0.1% formic acid, can be used to ensure the peptide is fully protonated and carries a net positive charge, which aids in solubilization.[17] Avoid strong acids unless absolutely necessary.

-

-

Concentration: Reconstitute to a concentration of 1-10 mg/mL. Creating a highly concentrated stock can increase the risk of aggregation.

-

Dissolution Technique:

-

Visual Inspection: After dissolution, the solution should be clear and free of particulates. If cloudiness persists, sonication in a water bath for a few minutes may help.

Step 2: The Importance of Buffer and Excipient Selection for Dilutions

The composition of your dilution buffer is crucial for maintaining peptide stability.

Recommended Buffer Components to Mitigate Aggregation:

| Excipient Class | Example(s) | Mechanism of Action | Recommended Concentration |

| Amino Acids | L-arginine, L-histidine | Arginine can suppress aggregation by binding to hydrophobic and charged regions.[18] Histidine is often used as a buffering agent in formulations. | 50-150 mM |

| Sugars/Polyols | Sucrose, Trehalose, Glycerol | These are preferentially excluded from the peptide surface, which stabilizes the native conformation and increases the energy barrier for unfolding and aggregation.[16][18][19] | 5-10% (w/v) |

| Non-ionic Surfactants | Polysorbate 20/80, Alkylsaccharides (e.g., Dodecyl Maltoside) | These prevent surface-induced aggregation at air-liquid interfaces and can shield hydrophobic patches on the peptide.[16][19] | 0.01-0.1% (v/v) |

Step 3: A Step-by-Step Protocol for Serial Dilutions

This protocol incorporates best practices to minimize aggregation during the dilution process.

Diagram: Recommended Serial Dilution Workflow

Caption: A workflow for preparing and diluting Cecropin B to minimize aggregation.

Protocol: Serial Dilution of Cecropin B

-

Prepare your dilution buffer: Based on the table above, prepare a sterile buffer containing appropriate excipients. Ensure the pH of the buffer is at least one unit away from the peptide's pI.[20] A slightly acidic pH (e.g., 5-6.5) is generally recommended for cationic peptides.

-

Thaw the stock solution: Rapidly thaw a single aliquot of your concentrated Cecropin B stock. Avoid repeated freeze-thaw cycles.[21]

-

Perform dilutions:

-

Use low-protein-binding microcentrifuge tubes and pipette tips.

-

Perform dilutions sequentially, mixing gently by pipetting up and down after each transfer.

-

Avoid introducing air bubbles.

-

-

Work on ice: Keep all solutions on ice throughout the process to minimize thermal stress.

-

Use immediately: It is best to use the diluted samples in your assay as soon as possible.

Step 4: Storage and Handling of Cecropin B Solutions

Proper storage is essential for long-term stability.

-

Lyophilized Peptide: Store desiccated at -20°C or below.[5][22]

-

Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C.[13][21] Aliquots are typically stable for at least 24 months at -20°C.[13]

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[16][21]

Analytical Techniques for Detecting and Quantifying Aggregation

If you suspect aggregation, several techniques can be employed for characterization.

| Technique | Principle | Information Provided |

| UV-Vis Spectroscopy | Measures light absorbance and scattering. An increase in absorbance at 350 nm is indicative of large, light-scattering aggregates.[23][24] | A rapid, qualitative assessment of aggregation. |

| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine the size distribution of particles in solution. | Provides quantitative data on the size of aggregates. |

| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can quantify the percentage of monomer, dimer, and higher-order soluble aggregates.[25] |

| Intrinsic Tryptophan Fluorescence | The fluorescence of tryptophan residues is sensitive to the local environment. Changes in fluorescence can indicate conformational changes and aggregation.[24][26] | A sensitive method to detect early-stage aggregation and conformational changes. |

References

-

Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. Available at: [Link]

-

Use of excipients to control aggregation in peptide and protein formulations. SciSpace. Available at: [Link]

-

Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. Available at: [Link]

-

Cecropin B | 80451-05-4. Isca Biochemicals. Available at: [Link]

-

Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications. Available at: [Link]

-

Hydrophobicity/hydrophilicity analysis and three-dimensional structure... ResearchGate. Available at: [Link]

-

Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. MDPI. Available at: [Link]

-

A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. MDPI. Available at: [Link]

-

Developing novel low concentration excipients to suppress protein aggregation. University of Manchester. Available at: [Link]

-

Product Data Sheet - Cecropin B. Eurogentec. Available at: [Link]

-

Cecropin B peptide. NovoPro. Available at: [Link]

-

A facile and dynamic assay for the detection of peptide aggregation. PubMed. Available at: [Link]

-

5 must-know techniques for analyzing protein aggregation. APC. Available at: [Link]

-

Cecropin B. GenScript. Available at: [Link]

-

How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. Available at: [Link]

-

Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. Available at: [Link]

-

Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three. SciSpace. Available at: [Link]

-

Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers. Available at: [Link]

-

Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: [Link]

-

Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata. Cambridge University Press. Available at: [Link]

-

Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. PMC. Available at: [Link]

-

How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? : r/molecularbiology. Reddit. Available at: [Link]

-

Structure-guided design of a novel, stable, and soluble Cecropin A variant for antimicrobial therapeutic applications. PMC. Available at: [Link]

-

Cecropin B peptide. NovoPro. Available at: [Link]

-

Connecting Peptide Physicochemical and Antimicrobial Properties by a Rational Prediction Model. PMC. Available at: [Link]

-

Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. Available at: [Link]

-

Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. Available at: [Link]

-

Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy. PMC. Available at: [Link]

-

Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance. PMC. Available at: [Link]

-

The Generation of Antimicrobial Peptide Activity: A Tradeoff between Charge and Aggregation? Wiley Online Library. Available at: [Link]

-

A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. ResearchGate. Available at: [Link]

-

A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties. PMC. Available at: [Link]

-

An antibacterial novel peptide based on cecropin and MAP-27: Design and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines. SCIRP. Available at: [Link]

-

Spectroscopic and Computational Study of Melittin, Cecropin A, and the Hybrid Peptide CM15. ACS Publications. Available at: [Link]

-

How to Reconstitute Peptides. JPT. Available at: [Link]

Sources

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Cecropin B - Echelon Biosciences [echelon-inc.com]

- 4. A novel cecropin B-derived peptide with antibacterial and potential anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. The Cytotoxic Effect of Cecropin A and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. bioprocessintl.com [bioprocessintl.com]

- 10. scispace.com [scispace.com]

- 11. Cecropin B peptide [novoprolabs.com]

- 12. Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 13. genscript.com [genscript.com]

- 14. Cecropin B peptide [novoprolabs.com]

- 15. jpt.com [jpt.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. eurogentec.com [eurogentec.com]

- 23. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]

- 24. approcess.com [approcess.com]

- 25. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]

- 26. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Efficacy Guide: Cecropin B vs. Magainin 2 Targeting Pseudomonas aeruginosa

Topic: Comparative Efficacy of Cecropin B and Magainin 2 against Pseudomonas aeruginosa Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the development of peptide-based therapeutics for Pseudomonas aeruginosa, the choice between Cecropin B (CecB) and Magainin 2 (Mag2) represents a trade-off between intrinsic potency and synergistic potential .

-

Cecropin B is the superior monotherapy candidate in vitro. It exhibits significantly lower Minimum Inhibitory Concentrations (MICs), typically 0.5–5.0 µM , driven by its ability to negotiate the Gram-negative outer membrane via self-promoted uptake. However, its utility is limited by high susceptibility to P. aeruginosa elastase (LasB).

-

Magainin 2 is a weaker monotherapy agent (MICs often >20 µM ) due to poor outer membrane penetration. Its value lies in its synergistic profile ; it acts as an excellent permeabilizer when coupled with hydrophobic antibiotics or other peptides (e.g., PGLa), and it exhibits a superior safety profile regarding hemolysis.

This guide analyzes the mechanistic divergence, quantitative efficacy, and experimental protocols required to validate these peptides in a preclinical setting.

Mechanistic Divergence: The Outer Membrane Barrier

The defining challenge in targeting P. aeruginosa is its highly impermeable Outer Membrane (OM), stabilized by divalent cations (Mg²⁺, Ca²⁺) cross-linking Lipopolysaccharides (LPS).

Cecropin B: The "Self-Promoted Uptake" Specialist

Cecropin B (from Hyalophora cecropia) is a cationic antimicrobial peptide (CAMP) with a distinct N-terminal amphipathic helix.

-

Mechanism: CecB displaces divalent cations from the LPS binding sites. This destabilizes the OM, allowing the peptide to "self-promote" its entry into the periplasm, where it subsequently disrupts the inner membrane via pore formation (Carpet or Toroidal model).

-

Result: Rapid bactericidal activity even against mucoid strains.

Magainin 2: The "Toroidal Pore" Generalist

Magainin 2 (from Xenopus laevis) functions primarily by forming toroidal pores in the cytoplasmic membrane.

-

Limitation: It lacks the specific structural motif required to efficiently displace divalent cations from the P. aeruginosa LPS layer. Consequently, it accumulates poorly at the inner membrane unless the OM is permeabilized by an external agent (e.g., EDTA or a synergistic peptide).

Visualization: Mechanism of Action

Figure 1: Comparative interaction with the P. aeruginosa cell envelope. Cecropin B actively breaches the LPS barrier, whereas Magainin 2 is hindered by it.

Quantitative Efficacy & Stability Data

The following data summarizes standard efficacy metrics derived from comparative studies using standard laboratory strains (e.g., PAO1, ATCC 27853).

Table 1: In Vitro Efficacy Comparison (MIC & MBC)

| Feature | Cecropin B | Magainin 2 | Interpretation |

| MIC (PAO1) | 0.5 – 4.0 µM | 20 – >100 µM | CecB is ~10-50x more potent on a molar basis. |

| MIC (MDR Clinical Isolates) | 2.0 – 8.0 µM | >50 µM | Mag2 is generally ineffective against MDR strains as monotherapy. |

| Time to Kill (99.9%) | < 30 minutes | > 2 hours | CecB exhibits rapid "burst" kinetics. |

| Hemolysis (HC50) | ~150 µM | > 500 µM | Mag2 is safer (higher selectivity index). |

| Protease Stability | Low (Degraded by LasB) | Moderate | CecB requires chemical modification (e.g., D-enantiomer) for in vivo stability. |

Table 2: Synergy Profiles (Fractional Inhibitory Concentration Index - FICI)

FICI < 0.5 indicates Synergy.

| Combination | Cecropin B FICI | Magainin 2 FICI | Insight |

| + Rifampicin | 0.6 (Additive) | 0.31 (Synergistic) | Mag2 permeabilizes the membrane, allowing Rifampicin entry. |

| + PGLa | 0.5 (Additive) | <0.2 (Strong Synergy) | Mag2 forms stable hetero-oligomeric pores with PGLa. |

| + Tobramycin | 0.8 (Indifferent) | 0.4 (Synergistic) | Mag2 enhances aminoglycoside uptake in resistant strains. |

Experimental Protocols (Self-Validating Systems)

To obtain reproducible data with AMPs, standard CLSI protocols must be modified to account for peptide adsorption and cationic antagonism.

Protocol A: Precise MIC Determination for Cationic Peptides

Objective: Determine MIC without false positives due to plastic binding or false negatives due to cation competition.

Materials:

-

Labware: Polypropylene (PP) 96-well plates (Do NOT use Polystyrene; peptides bind to PS).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: For Mag2, verify Mg²⁺/Ca²⁺ levels, as high physiological salts can inhibit activity.

-

Inoculum: P. aeruginosa ATCC 27853, mid-log phase (

0.4–0.6).

Workflow Visualization:

Figure 2: MIC Workflow emphasizing the critical use of Polypropylene to prevent peptide loss.

Step-by-Step Validation:

-

Peptide Stock: Dissolve lyophilized peptide in sterile deionized water or 0.01% acetic acid (to prevent aggregation). Measure concentration via

(tryptophan) or amino acid analysis. -

Dilution: Perform 2-fold serial dilutions in the PP plate. Final volume 50 µL.

-

Inoculum: Dilute mid-log culture to

CFU/mL. Add 50 µL to wells (Final: -

Controls:

-

Sterility Control: Media only.

-

Growth Control: Bacteria + Media (No peptide).

-

Solvent Control: Bacteria + 0.01% Acetic acid (if used).

-

-

Endpoint: Lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity.

-

Setup: Prepare tubes with peptide at

, -

Inoculation: Add P. aeruginosa (

CFU/mL). -

Sampling: Remove aliquots at 0, 15, 30, 60, 120, and 240 mins.

-

Quenching: Immediately dilute samples 1:100 in saline (stops peptide action and reduces carryover effect).

-

Plating: Plate on MHA and count colonies.

-

Analysis: Plot

vs. Time.-

Cecropin B Profile: Expect >3-log reduction within 30-60 mins.

-

Magainin 2 Profile: Expect slow or negligible reduction at

MIC; requires higher concentrations for rapid kill.

-

Strategic Recommendations

When to use Cecropin B:

-

Target: Acute, planktonic P. aeruginosa infections where rapid clearance is required.

-

Condition: You are designing a topical agent or a nebulized formulation where local concentration can be high.

-

Modification: You must use a stabilized analog (e.g., D-amino acid substitution or retro-inverso sequence) if the environment contains proteases (e.g., Cystic Fibrosis sputum).

When to use Magainin 2:

-

Target: Multi-Drug Resistant (MDR) strains where standard antibiotics fail.

-